8-(Trifluoromethyl)-phenothiazin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8F3NOS |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
8-(trifluoromethyl)-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6,17-18H |
InChI Key |
AQBFCOXEDPJWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
Molecular Structure and Conformation of 8 Trifluoromethyl Phenothiazin 3 Ol
Conformational Analysis of the Tricyclic Phenothiazine (B1677639) System
The phenothiazine nucleus, which forms the core of 8-(Trifluoromethyl)-phenothiazin-3-ol, is a heterocyclic system consisting of two benzene (B151609) rings fused to a central 1,4-thiazine ring. This tricyclic structure is not planar. Instead, it adopts a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms of the central ring. wikipedia.orgresearchgate.net This folding is a defining structural feature of phenothiazines. wikipedia.org
The conformational flexibility of the phenothiazine system allows it to adopt various spatial arrangements. Theoretical calculations and experimental data indicate that while a specific orientation may be energetically preferred, other conformations can be realized, particularly in different environments like the solid state versus in solution. researchgate.net
Influence of Trifluoromethyl and Hydroxyl Substituents on Molecular Geometry
The substitution of hydrogen atoms on the phenothiazine core with trifluoromethyl (-CF3) and hydroxyl (-OH) groups at positions 8 and 3, respectively, significantly impacts the molecule's geometry and electronic properties.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR provides information about the number and types of protons, their chemical environments, and their proximity to one another. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene rings.
¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule, offering insight into the carbon skeleton.
¹⁹F NMR is particularly useful for this compound due to the trifluoromethyl group. It provides a distinct signal that confirms the presence and electronic environment of the -CF3 group.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer further clues about the molecular structure.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretch of the phenothiazine amine, C-F stretching vibrations of the trifluoromethyl group, and various C-C and C-H vibrations of the aromatic rings would be expected.
X-ray Crystallography , when a suitable single crystal can be obtained, provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate data on bond lengths, bond angles, and the dihedral folding angle of the phenothiazine core. nih.govmdpi.com
The data obtained from these complementary techniques are integrated to build a complete and accurate picture of the molecular structure and conformation of this compound.
Computational Chemistry and Theoretical Studies of 8 Trifluoromethyl Phenothiazin 3 Ol
Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Properties
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. For trifluoromethylated phenothiazine (B1677639) derivatives, methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed. mdpi.com
DFT is a popular quantum chemical method used to determine theoretical molecular stability and chemical reactivity. mdpi.com It is applied to calculate various thermochemical parameters that describe the molecule's ability to participate in chemical reactions, such as its antioxidant potential. These parameters include bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE). mdpi.com Such calculations can, for instance, predict the ease with which the hydroxyl group on the phenothiazine ring can donate a hydrogen atom, a key mechanism for antioxidant activity. researchgate.net
QTAIM, developed by R.F.W. Bader, is a model that analyzes the topology of the electron density to define atomic properties and bonding interactions within a molecule. mdpi.com It provides a rigorous framework for identifying chemical bonds and other significant molecular interactions based on the observable electron density distribution. mdpi.combohrium.com
Table 1: Representative Thermochemical Parameters Calculated via DFT for Trifluoromethylated Phenothiazine Derivatives Note: This table is illustrative of parameters typically calculated for trifluoromethylated phenothiazine derivatives, such as 2-TFMP, to predict antioxidant activity.
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| BDE | Bond Dissociation Enthalpy | 80 - 90 |
| IP | Ionization Potential | 160 - 170 |
| PDE | Proton Dissociation Enthalpy | 40 - 50 |
| PA | Proton Affinity | 240 - 250 |
| ETE | Electron Transfer Enthalpy | 85 - 95 |
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting how a molecule will interact with other chemical species. It is mapped onto the molecule's electron density surface to visualize the charge distribution and identify regions that are rich or deficient in electrons.
In a molecule such as 8-(trifluoromethyl)-phenothiazin-3-ol, MEP analysis would typically reveal a negative potential (electron-rich regions) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the phenothiazine core. These sites would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (electron-poor region), making it a likely hydrogen bond donor. The strongly electron-withdrawing trifluoromethyl group (-CF3) would significantly influence the MEP, creating a more positive potential on the aromatic ring to which it is attached.
The QTAIM methodology is particularly effective for identifying and characterizing non-covalent interactions within a molecule, such as intramolecular hydrogen bonds. mdpi.combohrium.com This analysis involves locating bond paths and bond critical points (BCPs) in the electron density between two atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. mdpi.com
For phenothiazine derivatives that contain both a hydroxyl group and a nitrogen atom in a side chain, QTAIM analysis has been used to identify and characterize intramolecular hydrogen bonds between the hydroxyl hydrogen and the side-chain nitrogen. mdpi.com The energy of these bonds can be estimated from the value of the potential energy density at the BCP, often classifying them as weak electrostatic interactions. mdpi.com
Table 2: Typical QTAIM Parameters for an Intramolecular Hydrogen Bond Critical Point (BCP) Note: This table illustrates the type of data generated from a QTAIM analysis to characterize an intramolecular H-bond in a related phenothiazine derivative.
| Parameter | Symbol | Description |
| Electron Density | ρBCP | Indicates the accumulation of charge between nuclei. |
| Laplacian of Electron Density | ∇²ρBCP | A positive value is characteristic of closed-shell interactions like H-bonds. |
| Potential Energy Density | VBCP | Used to estimate the energy and stability of the bond. |
| Kinetic Energy Density | GBCP | Related to the curvature of the electron density. |
| Total Energy Density | HBCP | The sign indicates the nature of the interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Phenothiazines
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a correlation between the chemical structure of compounds and their biological activity or other properties. researchgate.net This approach is valuable for predicting the properties of new or untested chemicals, including assessing potential environmental risks or guiding the design of new drugs. researchgate.net
For trifluoromethylated phenothiazines, QSAR models have been developed to evaluate environmental parameters and predict their fate in aquatic systems. researchgate.net These models use molecular descriptors calculated from the chemical structure, such as those representing lipophilicity, electronic properties, and steric effects. The trifluoromethyl group is a key substituent, and its contribution is captured by specific descriptors. The models can predict properties like biodegradability and mobility, indicating that transformation products of these compounds are likely to persist in the environment. researchgate.net The CORAL software is one tool that has been utilized to build predictive QSAR models for such compounds using attributes derived from their SMILES notation. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the protein or receptor) when they bind to each other to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and proposing how a potential drug might interact with its biological target at the molecular level.
Phenothiazine derivatives, including those with trifluoromethyl groups, have been the subject of docking studies to explore their potential as antimicrobial or anticancer agents. researchgate.netresearchgate.net The process involves placing the phenothiazine ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of intermolecular interactions that stabilize the binding. researchgate.net For example, in the design of inhibitors for the protein NUPR1, docking and MD simulations were used to evaluate how modifications to a trifluoromethylphenothiazine scaffold affected binding energy and conformation. nih.gov
Table 3: Illustrative Output from a Molecular Docking Study of a Phenothiazine Derivative Note: This table represents typical results obtained from docking a phenothiazine-like ligand into a protein active site.
| Parameter | Description | Example Value/Result |
| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Key amino acids in the protein's active site that form bonds with the ligand. | Asp147, His297, Tyr148 |
| Type of Interaction | The nature of the chemical interactions stabilizing the complex. | Hydrogen Bond, Hydrophobic Interaction, π-π Stacking |
| RMSD | Root-mean-square deviation of atomic positions, indicating the stability of the docking pose. | < 2.0 Å |
Structure Activity Relationship Sar Studies of 8 Trifluoromethyl Phenothiazin 3 Ol and Its Analogs
Impact of Trifluoromethyl Substitution on Biological Potency
The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, into the phenothiazine (B1677639) nucleus has a profound impact on the compound's biological activity. This substitution significantly enhances the potency of phenothiazine derivatives in various therapeutic applications, including antipsychotic and antitumor activities. The -CF3 group is more potent than a chlorine atom at the same position. ontosight.ai
The enhanced potency conferred by the -CF3 group can be attributed to several factors. Its high lipophilicity can improve the molecule's ability to cross cell membranes and the blood-brain barrier. Furthermore, the electron-withdrawing nature of the -CF3 group can influence the electronic environment of the phenothiazine ring system, potentially leading to stronger interactions with biological targets. ontosight.ai Van der Waal's attractive forces between the trifluoromethyl substituent and the side chain are also thought to contribute to a conformation that enhances binding to receptors.
Research into the antitumor effects of phenothiazine derivatives has provided quantitative evidence of the trifluoromethyl group's impact. In a study evaluating the activity of various 2-substituted phenothiazines against HEp-2 tumor cells, the trifluoromethyl derivative demonstrated significantly higher potency compared to both the unsubstituted and chlorine-substituted analogs.
| Substituent at Position 2 | Antitumor Activity (TCID50 in µg) |
|---|---|
| -H | Data not provided in the source |
| -Cl | 62.5 |
| -CF3 | 4.7 |
Data sourced from a 1996 study on the antitumor activity of phenothiazine-related compounds.
This data clearly illustrates that the trifluoromethyl group enhances antitumor potency by over 13-fold compared to the chloro-substituted analog.
Positional Effects of the Trifluoromethyl Group
The position of the trifluoromethyl group on the phenothiazine ring is a critical determinant of a compound's neuroleptic activity. The optimal position for this electron-withdrawing group is C-2. Substitution at other positions generally leads to a decrease in potency. cutm.ac.inslideshare.net
The established order of potency for ring substituents is: 2 > 3 > 4 > 1 . cutm.ac.inslideshare.net
Position 2: Substitution at this position provides the highest antipsychotic activity. This is attributed to the creation of an asymmetric molecule where the electronegative -CF3 group attracts the amine side chain, promoting a conformation that is favorable for receptor binding. pharmacy180.com
Position 3: While substitution at the 3-position can improve activity over an unsubstituted compound, it is not as effective as substitution at the 2-position. slideshare.net
Position 4: Substitution at this position may interfere with the binding of the sulfur atom at position 5 to its target receptor, thus reducing activity. slideshare.net
Position 1: This position is considered to have a deleterious effect on antipsychotic activity, possibly by sterically hindering the side chain from adopting its active conformation. slideshare.net
Role of the Hydroxyl Group at Position 3 (or 7) in Pharmacological Activity
The presence of a hydroxyl (-OH) group on the phenothiazine nucleus, as in 8-(Trifluoromethyl)-phenothiazin-3-ol, introduces a polar, hydrophilic moiety that can significantly modulate the compound's pharmacological profile. While specific studies on the 3-hydroxy (or the equivalent 7-hydroxy) trifluoromethyl analog are limited, general principles of SAR in phenothiazines suggest that this group plays a multifaceted role.
The introduction of a hydrophilic -OH group generally decreases the lipophilicity of the molecule. This change can have opposing effects depending on the biological target. For instance, in the context of multidrug resistance (MDR) inhibition, a decrease in lipophilicity has been shown to markedly lower the activity of phenothiazine compounds. Similarly, the potency of phenothiazines as calmodulin inhibitors is reduced by the substitution of hydrophilic groups on the ring system.
Conversely, a hydroxyl group can also introduce new binding interactions. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target protein. This could, in some cases, enhance binding affinity and selectivity for a specific receptor or enzyme. Furthermore, the hydroxyl group provides a site for metabolic processes such as glucuronidation, which can affect the compound's pharmacokinetic profile.
Influence of Side Chain Characteristics (e.g., Alkyl Bridge Length, Amine Type)
The side chain attached to the nitrogen atom at position 10 of the phenothiazine ring is a crucial element for biological activity. Key characteristics include the length of the alkyl bridge connecting the ring to the terminal amine and the nature of that amine group.
Alkyl Bridge Length: For neuroleptic activity, a three-carbon chain between the phenothiazine nitrogen and the side chain nitrogen is considered optimal. slideshare.netslideshare.net Shortening or lengthening this chain drastically reduces antipsychotic potency. slideshare.net This three-atom chain length is believed to be necessary to position the protonated amino group in close proximity to the C-2 substituent, facilitating the active conformation for receptor binding. slideshare.net
However, for other activities, such as antitumor effects, the optimal length may vary. A study on 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines showed that for the trifluoromethyl-substituted analog, a three-carbon chain was more effective than a four-carbon chain.
| Substituent at Position 2 | Alkyl Chain Length (n) | Antitumor Activity (TCID50 in µg) |
|---|---|---|
| -CF3 | 3 | 11.5 |
| -CF3 | 4 | 50.0 |
Data sourced from a 1996 study on the antitumor activity of phenothiazine-related compounds.
Amine Type: The nature of the terminal amine group also significantly influences potency.
A tertiary amine is required for maximum activity. cutm.ac.in Primary and secondary amines are less potent.
For antipsychotic activity, piperidine (B6355638) or piperazine (B1678402) rings in the side chain are generally more potent than a simple dimethylamino group. pharmacy180.com
Introducing a hydroxyethyl (B10761427) group at the 4-position of a piperazine ring can substantially increase activity. pharmacy180.com
Stereochemical Considerations in Activity
Stereochemistry can play a critical role in the pharmacological activity of phenothiazine derivatives. The introduction of chiral centers in the molecule can lead to enantiomers (non-superimposable mirror images) that may exhibit significant differences in their biological properties, including efficacy and toxicity.
While specific stereochemical studies on this compound are not widely available, research on other phenothiazine derivatives highlights the importance of this aspect. For example, studies on the phenothiazine derivative JBC 1847, which exists as (S) and (R) enantiomers, have demonstrated that the purified (S)-enantiomer has a significantly better tolerance profile in vivo compared to the racemic mixture. In this case, the in vivo maximum tolerable concentration for the (S)-enantiomer was five times higher than for the racemic mixture, while maintaining comparable or slightly increased antimicrobial activity in vitro.
This demonstrates that different enantiomers can interact differently with chiral biological targets such as receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to the desired therapeutic effect, while the other may bind poorly or even interact with different targets, potentially causing off-target effects or toxicity. Therefore, for any chiral phenothiazine derivative, the evaluation of the individual stereoisomers is a crucial step in drug development to optimize the therapeutic index.
Pre Clinical Biological Activities and Mechanistic Investigations of 8 Trifluoromethyl Phenothiazin 3 Ol
Antineoplastic Activity and Underlying Molecular Mechanisms
Phenothiazine (B1677639) compounds substituted with a trifluoromethyl group have demonstrated notable antineoplastic properties. Research has shown that the presence and position of substituents on the phenothiazine ring are critical determinants of their anti-tumor activity. nih.gov Specifically, the trifluoromethyl derivative of phenothiazine has been identified as a potent agent against HEp-2 tumor cells in vitro. nih.gov
In one study, the cytotoxic effects of various phenothiazine derivatives were evaluated. The trifluoromethyl-substituted phenothiazine showed significantly higher potency compared to its chlorine-substituted counterpart, highlighting the positive influence of the -CF3 group on its anticancer activity. nih.gov The importance of a trifluoromethyl moiety in enhancing anti-cancer activity has been observed in other molecular classes as well, suggesting it can improve the pharmacological profile of a compound. rsc.org
| Compound | Substituent at C2 | TCID50 (µg/mL) |
|---|---|---|
| Phenothiazine Derivative | -CF3 | 4.7 |
| Phenothiazine Derivative | -Cl | 62.5 |
Inhibition of Specific Molecular Targets (e.g., Protein Kinase C, Bcr-Abl)
The molecular mechanisms underpinning the anticancer effects of phenothiazine derivatives involve interactions with key regulatory proteins in cancer cells. One of the significant targets implicated in cancer therapy is Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways governing cell proliferation, differentiation, and apoptosis. mdpi.com The inhibition of PKC is a validated strategy for cancer therapy, and various inhibitors have been investigated for their ability to halt tumor growth. nih.govnih.gov
While direct studies on 8-(Trifluoromethyl)-phenothiazin-3-ol are limited, the broader class of phenothiazines is known to interact with multiple cellular targets. Certain PKC inhibitors, such as staurosporine (B1682477) and its derivatives, function by binding to the catalytic domain of the enzyme, competing with ATP. mdpi.comnih.gov Given the established role of PKC in oncogenesis, it represents a plausible molecular target for trifluoromethyl-phenothiazine compounds in exerting their antineoplastic effects.
Interactions with Cellular Pathways in Neoplastic Cells
The progression of cancer is driven by the deregulation of complex cellular signaling pathways. nih.gov Effective anticancer agents often function by modulating these pathways to induce cell cycle arrest or apoptosis. Key pathways frequently implicated in cancer include the PI3K/Akt, MAPK, and STAT3 signaling cascades, which regulate cell survival and proliferation. nih.govmdpi.comnih.gov
Antineoplastic compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com For instance, the activation of JNK (c-Jun N-terminal kinase) can promote the release of cytochrome c from mitochondria, initiating a caspase cascade that leads to programmed cell death. mdpi.com The anticancer activity of trifluoromethyl-phenothiazines likely involves the perturbation of one or more of these critical signaling networks, leading to the inhibition of tumor cell growth and survival.
Antimicrobial Activities (Antibacterial, Antifungal, Anti-tuberculosis)
Phenothiazines are recognized for their broad-spectrum antimicrobial properties, showing activity against a range of bacteria, fungi, and mycobacteria. nih.govresearchgate.netresearchgate.net The trifluoromethyl group is often incorporated into molecular structures to enhance antimicrobial potency. nih.govfrontiersin.org Phenothiazine derivatives have demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), making them a subject of interest for developing new therapeutic agents. nih.gov
The antimicrobial action of phenothiazines is multifaceted. They have been shown to have intrinsic activity against various pathogens and can also enhance the efficacy of conventional antibiotics, particularly against resistant strains. nih.gov
Inhibition of Bacterial Efflux Pumps
A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell, mediated by membrane proteins known as efflux pumps. researchgate.netemerypharma.com Phenothiazines have been extensively studied as efflux pump inhibitors (EPIs). nih.govnih.gov By blocking these pumps, phenothiazines can restore the susceptibility of resistant bacteria to antibiotics that are substrates of these pumps. researchgate.netnih.gov
This inhibitory action is particularly relevant for pathogens like Staphylococcus aureus, which utilizes pumps such as NorA to expel fluoroquinolones and other antimicrobial agents. nih.gov The mechanism of inhibition is thought to be multifactorial, potentially involving direct interaction with the pump protein and disruption of the proton motive force that powers many of these transporters. researchgate.net This activity makes trifluoromethyl-phenothiazines potential candidates for use in combination therapy to overcome multidrug resistance.
Disruption of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. mdpi.com This mode of growth protects bacteria from antibiotics and host immune responses, contributing to chronic and persistent infections. nih.govnih.gov Strategies to combat biofilms include inhibiting the initial attachment of bacteria, disrupting the EPS matrix, or interfering with the signaling pathways, like quorum sensing, that regulate biofilm development. mdpi.comnih.gov
Given their broad antimicrobial activity, phenothiazine derivatives may interfere with biofilm formation. Furthermore, certain trifluoromethyl-containing compounds have demonstrated specific activity against biofilm-embedded microbial cells, suggesting a potential mechanism for this compound. mdpi.com By preventing biofilm formation or dispersing established biofilms, such compounds could render bacteria more susceptible to conventional antimicrobial treatments.
Inhibition of Mycolic Acid Biosynthesis
The cell wall of Mycobacterium tuberculosis is characterized by a unique, lipid-rich structure, with mycolic acids being a key component. eurekaselect.comnih.gov This complex cell wall is essential for the bacterium's survival and virulence and provides intrinsic resistance to many drugs. The biosynthetic pathway of mycolic acids is a well-established and validated target for several frontline anti-tuberculosis drugs, including isoniazid (B1672263) and ethionamide. nih.govnih.gov
These drugs typically act as prodrugs that, once activated within the mycobacterial cell, inhibit key enzymes in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids. nih.gov While phenothiazines are known to possess significant anti-tuberculosis activity, their primary mechanism of action is often attributed to the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the mycobacterial respiratory chain. nih.gov However, given the complexity of drug action, the potential for compounds like this compound to interfere with other essential pathways, such as mycolic acid biosynthesis, remains a possibility in the development of novel anti-tuberculosis agents.
Antiprotozoal Activity
Research into the antiprotozoal potential of phenothiazine derivatives has been ongoing, with studies exploring their efficacy against a range of protozoan parasites. However, specific data on the activity of this compound against common protozoal pathogens is not extensively detailed in publicly available literature. General studies on related compounds suggest that the phenothiazine scaffold can be a starting point for the development of novel antiprotozoal agents.
Photosensitizing Activity
Phenothiazine derivatives are well-documented photosensitizers, a property that can be harnessed for photodynamic therapy against various pathogens, including protozoa. This activity stems from the ability of the phenothiazine nucleus to absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species (ROS) that are toxic to cells. The specific photosensitizing capabilities and mechanisms of this compound have not been fully elucidated in available research.
Anti-inflammatory Properties
The anti-inflammatory potential of phenothiazine derivatives has been a subject of scientific inquiry. The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Specific inhibitory activities of this compound against these enzymes have not been detailed in the available literature.
Antioxidant and Pro-oxidative Effects: A Dual Perspective
Phenothiazines can exhibit both antioxidant and pro-oxidant properties, a duality that is dependent on the specific chemical environment and the nature of the substituents on the phenothiazine core. Their antioxidant activity is often attributed to the ability of the nitrogen and sulfur heteroatoms to donate electrons and stabilize free radicals. Conversely, under certain conditions, they can participate in redox cycling, leading to the generation of reactive oxygen species and a pro-oxidative state.
Theoretical Predictions Versus Experimental Observations
Modulation of Neuroreceptor Activity (Pre-clinical Context)
The phenothiazine scaffold is a cornerstone of many antipsychotic medications, primarily due to its interaction with dopamine (B1211576) receptors in the central nervous system. The nature and potency of this interaction are heavily influenced by the substituents on the phenothiazine rings.
Calmodulin Inhibition
Information regarding the calmodulin inhibitory activity of this compound is not available in the reviewed scientific literature. Consequently, no data on its mechanism of action, potency, or other related research findings can be provided.
Advanced Research Perspectives and Future Directions in Phenothiazine Chemistry
Design and Synthesis of Novel Phenothiazine (B1677639) Hybrids
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to yield compounds with improved efficacy, novel mechanisms of action, or the ability to interact with multiple biological targets. nih.gov The phenothiazine nucleus, with its established bioactivity, serves as an excellent foundation for such molecular hybridization. nih.govnih.gov
Researchers have successfully synthesized various phenothiazine hybrids with significant therapeutic potential. These efforts provide a blueprint for the potential development of hybrids based on 8-(Trifluoromethyl)-phenothiazin-3-ol.
Examples of Phenothiazine Hybrid Strategies:
Phenothiazine-Dithiocarbamate Hybrids: These have been designed as potential anticancer agents. One study reported a series of novel phenothiazine-dithiocarbamate analogues, with some compounds demonstrating potent inhibitory activity against cancer cell lines and the ability to block the cell cycle at the G1 phase. nih.govnih.gov
Phenothiazine-Chalcone Hybrids: The combination of the phenothiazine system with a chalcone (B49325) moiety has been explored for cytotoxicity in cancer cell lines. Certain hybrids showed significant effectiveness against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govmdpi.com
Phenothiazine-Sulfonamide Hybrids: Novel phenothiazine/sulfonamide hybrids have been developed that were more effective than the standard drug doxorubicin (B1662922) against specific human breast cancer cells (T47D). mdpi.com
Phenothiazine- nih.govnih.govresearchgate.nettriazole Hybrids: Leveraging the trifluoromethyl-phenothiazine scaffold, researchers have designed and synthesized hybrids incorporating a triazole ring, which have been evaluated as potential antitubercular agents. mdpi.com
These synthetic strategies highlight the modularity of the phenothiazine core. The functional groups on this compound, specifically the hydroxyl group, offer a reactive site for coupling with other pharmacologically active molecules to create novel hybrids for various therapeutic applications.
| Hybrid Type | Pharmacological Target/Activity | Example Scaffold Components | Reference |
|---|---|---|---|
| Phenothiazine-Dithiocarbamate | Anticancer (Cell Cycle Blockers) | Phenothiazine, Dithiocarbamate (B8719985) | nih.govnih.gov |
| Phenothiazine-Chalcone | Anticancer (Cytotoxicity) | Phenothiazine, Chalcone | nih.govmdpi.com |
| Phenothiazine-Sulfonamide | Anticancer (Aromatase Inhibition) | Phenothiazine, Sulfonamide | mdpi.com |
| 2-(trifluoromethyl)phenothiazine- nih.govnih.govresearchgate.nettriazole | Antitubercular | Trifluoromethyl-phenothiazine, Triazole | mdpi.com |
Exploration of New Pharmacological Targets for Phenothiazine Derivatives
While phenothiazines are classically known as dopamine (B1211576) receptor antagonists, contemporary research is uncovering a wide array of new pharmacological targets, expanding their potential therapeutic utility far beyond psychiatry. nih.gov These discoveries suggest that trifluoromethylated derivatives like this compound could be investigated for a variety of non-traditional roles.
Emerging Targets for Phenothiazine Derivatives:
Cancer-Related Pathways: Phenothiazines have been shown to exhibit antitumor effects by modulating various signaling pathways. tmu.edu.tw Targets include Akt, p38, and ERK. tmu.edu.tw Some hybrids have been designed as inhibitors of tubulin polymerization and farnesyltransferase (FTase), both of which are crucial targets in cancer therapy. nih.govmdpi.com The ability to induce apoptosis and autophagy in cancer cells is another key area of investigation. tmu.edu.tw
Cholinesterases: Several phenothiazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org This activity makes them promising candidates for the development of treatments for neurodegenerative diseases like Alzheimer's disease. nih.gov
Microbial Enzymes: The phenothiazine scaffold has been utilized to develop agents against Mycobacterium tuberculosis. A key target in this context is the Type II NADH:menaquinone oxidoreductase (NDH-2), an enzyme present in many pathogens but not in mammals, offering a selective therapeutic window. nih.gov
The exploration of these targets is often driven by repurposing existing drugs or by designing novel derivatives. The specific substitution pattern of this compound, featuring both an electron-withdrawing trifluoromethyl group and a hydroxyl group, could influence its binding affinity and selectivity for these emerging targets.
| Pharmacological Target | Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|---|
| Tubulin Polymerization | Anticancer | Inhibition of microtubule formation, leading to mitotic arrest | mdpi.com |
| Farnesyltransferase (FTase) | Anticancer | Inhibition of post-translational modification of key signaling proteins (e.g., Ras) | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease (e.g., Alzheimer's) | Inhibition of acetylcholine (B1216132) breakdown to enhance neurotransmission | nih.gov |
| Type II NADH:menaquinone oxidoreductase (NDH-2) | Infectious Disease (Tuberculosis) | Inhibition of bacterial respiratory chain | nih.gov |
| Akt/p38/ERK Signaling Pathways | Anticancer | Modulation of key pathways involved in cell growth, proliferation, and survival | tmu.edu.tw |
Application of Advanced Computational Methods in Drug Design
The design and optimization of novel phenothiazine derivatives are increasingly reliant on advanced computational methods. jmedchem.com These in silico techniques accelerate the drug discovery process by predicting molecular properties, binding affinities, and dynamic behaviors, thereby reducing the time and cost associated with traditional laboratory screening. emanresearch.org
Key Computational Approaches:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. emanresearch.org For phenothiazines, docking studies have been used to explore inhibitory activity against targets like acetylcholinesterase, providing insights into binding modes and crucial molecular interactions. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a ligand-protein complex over time, offering a more realistic assessment of binding stability than static docking models. nih.gov
Density Functional Theory (DFT) Computations: DFT is a quantum chemical method used to calculate the electronic structure of molecules. mdpi.comnih.gov It has been applied to 2-(trifluoromethyl)phenothiazine (B42385) derivatives to determine thermochemical parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). mdpi.comnih.gov These parameters help in predicting the antioxidant or pro-oxidant potential of the compounds. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For phenothiazines, QSAR has also been used to calculate environmental parameters to evaluate the potential risks of transformation products. researchgate.net
These computational tools would be invaluable in guiding the development of derivatives of this compound. For instance, DFT could predict its antioxidant capabilities, while molecular docking could screen its potential against a wide range of pharmacological targets.
Investigation of Environmental Fate and Transformation Products of Trifluoromethylated Phenothiazines (Pre-clinical/Environmental Context)
As with any widely used chemical class, understanding the environmental fate of phenothiazines is crucial. Research in this area focuses on their biodegradability and the identification of transformation products (TPs) that may form in the environment. researchgate.netresearchgate.net Studies on existing trifluoromethylated phenothiazine drugs provide important insights into the likely environmental behavior of related compounds like this compound.
A study investigating the biodegradability of trifluoromethylated phenothiazine drugs such as fluphenazine, triflupromazine, and trifluoperazine (B1681574) found that they are not readily biodegradable. researchgate.net A significant finding was that these compounds can undergo photolytic transformation, forming new products even under low light conditions. researchgate.net
Identified Transformation Pathways:
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167) is a common degradation pathway. researchgate.net
Exocyclic N-oxidation: Oxidation of the nitrogen atom in the side chain. researchgate.net
Trifluoromethyl Group Transformation: Conversion of the -CF3 group into a carboxylic acid (-COOH) moiety has been observed. researchgate.net
Computational (QSAR) calculations suggest that the transformation products of these trifluoromethylated phenothiazines are expected to be highly mobile in aquatic environments, with limited further elimination through biotic or abiotic pathways. researchgate.net This indicates that while the parent compound may be removed, persistent TPs can remain. researchgate.net Therefore, a comprehensive environmental risk assessment for any new trifluoromethylated phenothiazine, including this compound, would need to consider not only the parent molecule but also its potential degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
